molecular formula C13H17N3O2 B2372487 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide CAS No. 890636-93-8

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide

Cat. No.: B2372487
CAS No.: 890636-93-8
M. Wt: 247.298
InChI Key: GFZLVOPLZDBRSZ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide is a compound that features a benzimidazole ring fused to an ethyl chain and a hydroxybutanamide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Scientific Research Applications

Mechanism of Action

Target of Action

The compound N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide, also known as N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with a variety of biological targets.

Mode of Action

The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. Some benzimidazole derivatives are known to act as allosteric activators of enzymes such as human glucokinase . Allosteric activation involves the compound binding to a site on the enzyme other than the active site, leading to a conformational change that increases the enzyme’s activity.

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, allosteric activators of human glucokinase can affect glucose metabolism by increasing the activity of glucokinase, an enzyme that catalyzes the first step of glycolysis . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action. The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. For example, allosteric activators of human glucokinase can increase the rate of glucose metabolism, potentially leading to a decrease in blood glucose levels . .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzimidazole ring can produce a dihydrobenzimidazole derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide is unique due to its combination of a benzimidazole ring with a hydroxybutanamide group, which imparts distinct chemical and biological properties . This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-9-3-6-13(18)14-8-7-12-15-10-4-1-2-5-11(10)16-12/h1-2,4-5,17H,3,6-9H2,(H,14,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZLVOPLZDBRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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